(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluoro-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluoro-4-phenylbutanoic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, difluorophenyl moiety, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluoro-4-phenylbutanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.
Introduction of the difluorophenyl moiety:
Formation of the butanoic acid backbone: The butanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.
Deprotection: The final step involves the removal of the Fmoc protecting group under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluoro-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups, such as carbonyls, to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are utilized under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluoro-4-phenylbutanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluoro-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
Uniqueness
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluoro-4-phenylbutanoic acid is unique due to the presence of the difluorophenyl moiety, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C25H21F2NO4 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-4-phenylbutanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-25(27,16-8-2-1-3-9-16)22(14-23(29)30)28-24(31)32-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,28,31)(H,29,30)/t22-/m0/s1 |
InChI Key |
OPRIYSAIIGBXSS-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C([C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.